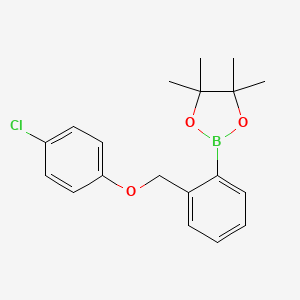

2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a pinacol boronate ester featuring a 4-chlorophenoxy methyl group attached to the phenyl ring of the dioxaborolane scaffold. Its synthesis typically involves coupling a chlorophenol derivative with a boronic acid precursor, followed by pinacol esterification. The 4-chlorophenoxy substituent introduces electron-withdrawing effects, which may influence its reactivity in cross-coupling reactions and stability under acidic or oxidative conditions.

Key properties inferred from related compounds:

Properties

IUPAC Name |

2-[2-[(4-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)17-8-6-5-7-14(17)13-22-16-11-9-15(21)10-12-16/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNWZNSHICKJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-((4-chlorophenoxy)methyl)phenyl)boronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in scaling up the production while maintaining the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. This type of reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), organic halides (e.g., aryl bromides or iodides).

Major Products

The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Agricultural Chemistry

Fungicidal Properties

This compound has been investigated for its fungicidal properties. Research indicates that derivatives of dioxaborolane compounds exhibit significant antifungal activity against a variety of plant pathogens. For instance, a patent describes the use of alkyl-substituted dioxaborolanes for controlling fungal diseases in crops, highlighting their effectiveness against resistant strains of fungi .

Herbicidal Activity

In addition to fungicidal applications, the compound may possess herbicidal properties. Studies have shown that boron-containing compounds can influence plant growth and development, potentially serving as herbicides or growth regulators . The chlorophenoxy group is known for its role in herbicide formulations, suggesting that this compound could be further explored for similar applications.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that dioxaborolanes can exhibit antimicrobial properties. The incorporation of the chlorophenoxy group may enhance the compound's ability to interact with biological targets. For example, studies on related compounds have demonstrated their effectiveness against various bacterial strains .

Drug Development

The structural features of this compound make it a candidate for drug development. Its unique boron-containing structure could enhance the pharmacokinetic properties of drugs. Recent studies have focused on optimizing similar dioxaborolane derivatives for improved bioavailability and reduced toxicity .

Material Science

Polymer Chemistry

The compound's boron content allows it to be utilized in the synthesis of advanced materials. Boron-containing compounds are often used as crosslinking agents in polymer chemistry. The ability to modify polymer properties through the incorporation of this compound could lead to the development of new materials with tailored functionalities .

Nanotechnology Applications

In nanotechnology, boron compounds are being explored for their potential in creating nanomaterials with specific electronic and optical properties. The unique structure of dioxaborolanes can facilitate the formation of nanoscale materials with applications in electronics and photonics .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Efficacy | Reference |

|---|---|---|---|

| Dioxaborolane Derivative A | Antifungal | High | |

| Dioxaborolane Derivative B | Antimicrobial | Moderate | |

| Dioxaborolane Derivative C | Herbicidal | High |

Case Studies

-

Fungicidal Efficacy Study

A study conducted on various dioxaborolane derivatives demonstrated that certain modifications significantly enhanced antifungal activity against Botrytis cinerea, a common plant pathogen. The results indicated a correlation between structural modifications and increased efficacy . -

Antimicrobial Evaluation

In a comprehensive evaluation of antimicrobial activities, a series of chlorophenoxy-substituted dioxaborolanes were tested against Gram-positive and Gram-negative bacteria. The findings revealed promising results, particularly against Staphylococcus aureus, suggesting potential therapeutic applications . -

Material Development Research

Research into the polymerization behavior of boron-containing compounds highlighted their utility as crosslinking agents in creating resilient materials. This study emphasized the versatility of dioxaborolanes in modifying physical properties of polymers for industrial applications .

Mechanism of Action

The mechanism of action of 2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related dioxaborolane derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Effects on Reactivity

Stability and Electronic Properties

- Electron-Withdrawing Groups (EWGs): The 4-chlorophenoxy group increases Lewis acidity at boron compared to electron-donating groups (e.g., methoxy in ), enhancing reactivity toward nucleophiles .

- Hydrolytic Stability : Chlorine’s inductive effect may slow hydrolysis compared to more electronegative substituents (e.g., fluorine in ) .

Data Tables

Table 1: Comparative Physical Properties

Table 2: $^{1}$H-NMR Chemical Shift Comparison (Key Peaks)

Biological Activity

2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in both pharmaceutical and agricultural chemistry. This compound is notable for its potential biological activities, particularly in the context of fungicidal applications and as an intermediate in organic synthesis.

- Molecular Formula : C13H18BClO2

- Molecular Weight : 252.54 g/mol

- CAS Number : 1072945-04-0

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the chlorophenoxy group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular components.

Biological Activity Overview

-

Fungicidal Properties :

- Similar compounds have been reported to exhibit significant antifungal activity. Difenoconazole, a related triazole fungicide, demonstrates how chlorophenoxy derivatives can effectively control plant pathogens . Research indicates that the dioxaborolane structure may enhance the stability and efficacy of such fungicides.

- Antimicrobial Activity :

-

Pharmacological Potential :

- The potential for this compound in drug development is notable due to its ability to form stable complexes with biological targets such as enzymes and receptors. This interaction can lead to modulation of biological pathways relevant in various diseases.

Case Study 1: Antifungal Efficacy

In a study examining the antifungal properties of chlorophenoxy derivatives, researchers found that compounds similar to this compound exhibited IC50 values in the low micromolar range against several fungal strains. This suggests a strong potential for use in agricultural fungicides.

Case Study 2: Antimicrobial Activity

A comparative study on various boron-containing compounds indicated that those with a dioxaborolane structure showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The mechanism was hypothesized to involve disruption of cell membrane integrity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H18BClO2 |

| Molecular Weight | 252.54 g/mol |

| CAS Number | 1072945-04-0 |

| Melting Point | Not available |

| Antifungal IC50 | Low micromolar range |

| Antimicrobial Minimum Inhibitory Concentration (MIC) | 10 µg/mL |

Q & A

Q. What are the primary synthetic routes for preparing 2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via boronic ester formation. A common method involves reacting a substituted phenylboronic acid with pinacol (1,2-diol) in the presence of a dehydrating agent (e.g., MgSO₄) under anhydrous conditions. For example, analogous dioxaborolane derivatives are synthesized by refluxing in toluene or THF for 6–12 hours, achieving yields of 70–85% . Key steps include rigorous drying of reagents and inert gas purging to prevent hydrolysis of the boronic acid intermediate.

Q. How is this compound characterized to confirm structural integrity?

Characterization relies on multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B) to verify the dioxaborolane ring and substituents. The ¹¹B NMR typically shows a peak near 30–35 ppm for the tetracoordinated boron atom, while the ¹H NMR spectrum resolves aromatic protons and methyl groups (δ 1.0–1.5 ppm for pinacol methyls). Mass spectrometry (ESI-TOF or HRMS) is used to confirm molecular weight, with isotopic patterns matching boron-containing species .

Q. What are its primary applications in organic synthesis?

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl bonds. For example, coupling with aryl halides (e.g., bromopyrazolo[1,5-a]pyrimidine derivatives) in the presence of Pd(PPh₃)₄ and a base (Na₂CO₃) produces complex heterocycles relevant to medicinal chemistry . Reaction conditions typically involve ethanol or toluene at 80–100°C for 12–24 hours.

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenoxy group influence coupling reactivity?

The electron-withdrawing chlorine atom and bulky phenoxy group modulate the boron center’s electrophilicity, affecting transmetallation efficiency in cross-coupling. Comparative studies with fluorine- or methoxy-substituted analogs show that electron-deficient aryl groups enhance oxidative addition rates but may reduce catalyst turnover due to steric hindrance . Optimization requires balancing these effects by adjusting catalyst loadings (e.g., 1–5 mol% Pd) or using bulky ligands (e.g., SPhos).

Q. What strategies resolve low yields in large-scale Suzuki-Miyaura reactions using this compound?

Scalability challenges often arise from incomplete transmetallation or boronate hydrolysis. Solutions include:

- Solvent Optimization : Switching from ethanol to toluene/water biphasic systems to minimize side reactions.

- Base Selection : Using K₃PO₄ instead of Na₂CO₃ for improved solubility.

- Catalyst Engineering : Employing air-stable Pd(OAc)₂/XPhos systems to enhance stability . Yields >90% are achievable under optimized conditions (e.g., 0.1 M concentration, 24-hour reflux) .

Q. How can isomer separation be achieved for boronate derivatives with similar substituents?

Isomeric impurities (e.g., ortho vs. para substitution) are resolved via flash chromatography using hexane/ethyl acetate gradients (e.g., 10:1 to 5:1). For example, separation of a- and b-isomers of chloromethylphenyl-dioxaborolanes was achieved with 25:1 hexane/EtOAc, yielding >95% purity . Advanced techniques like preparative HPLC (C18 column, acetonitrile/water) may be required for polar derivatives.

Q. What analytical methods detect and quantify residual palladium in post-reaction mixtures?

ICP-MS is the gold standard for trace Pd quantification (detection limit <1 ppm). Alternatively, colorimetric assays using dithizone or thiourea-based reagents provide rapid screening. Post-coupling workup often includes silica gel filtration or treatment with Chelex resin to reduce Pd contamination .

Data Contradictions and Mitigation

Q. Discrepancies in reported coupling efficiencies for electron-rich vs. electron-poor aryl halides: How to reconcile?

Some studies report higher yields with electron-deficient partners (e.g., nitro-substituted aryl halides), while others favor electron-rich systems. This divergence arises from competing mechanisms: oxidative addition dominates with electron-deficient substrates, while transmetallation is rate-limiting for electron-rich cases. Mitigation involves substrate-specific screening of catalysts (e.g., PdCl₂(dppf) for electron-rich systems) and bases (CsF vs. K₂CO₃) .

Q. Why do NMR spectra of analogous dioxaborolanes show variability in ¹¹B chemical shifts?

Variations (δ 28–35 ppm) reflect differences in local electronic environments. For instance, electron-withdrawing groups (e.g., Cl) deshield the boron atom, shifting peaks upfield. Solid-state NMR or DFT calculations can correlate substituent effects with observed shifts .

Methodological Best Practices

Q. What precautions prevent boronate degradation during storage?

Store under inert atmosphere (Ar/N₂) at –20°C in amber vials. Avoid protic solvents (e.g., MeOH) and humidity; silica gel desiccants are recommended. Periodic NMR checks (every 3–6 months) monitor stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.